3-Fluoro-5-(2-methylpropoxy)phenol
Description
3-Fluoro-5-(2-methylpropoxy)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 5-position of the benzene ring. Its structural features align with intermediates used in drug discovery, particularly for amide coupling reactions targeting bioactive molecules .
Properties
IUPAC Name |
3-fluoro-5-(2-methylpropoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFQHUXHJGZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2-methylpropoxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol, which is then subjected to fluorination to introduce the fluorine atom at the 3-position.
Alkylation: The fluorinated phenol is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This step introduces the 2-methylpropoxy group at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2-methylpropoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom and the phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups at the fluorine or hydroxyl positions.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure may make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It could be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2-methylpropoxy)phenol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the phenolic group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The 2-methylpropoxy group in this compound increases lipophilicity (logP ≈ 2.8 estimated) compared to trifluoroethoxy (logP ~2.1) or trifluoromethyl (logP ~1.9) analogs. This property enhances membrane permeability in drug candidates . Thiophene and sulfanyl substituents (e.g., ) introduce π-π stacking or hydrogen-bonding capabilities, altering solubility and bioactivity.
Electrochemical Properties: Trifluoromethyl and trifluoroethoxy groups exhibit strong electron-withdrawing effects, lowering the pKa of the phenolic hydroxyl group (~7.5–8.0) compared to the less electronegative 2-methylpropoxy analog (pKa ~9.2 estimated) .
Biological Relevance: Fluorophenols with trifluoromethyl groups (e.g., ) show higher antimicrobial potency due to increased electrophilicity. Thiophene-containing derivatives (e.g., ) are explored in photodynamic therapy owing to extended conjugation.
Research Findings and Limitations
- Synthetic Challenges: Direct synthesis data for this compound are absent in the evidence, though analogous methods (e.g., Ullmann coupling or nucleophilic aromatic substitution) are inferred from related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
